molecular formula C11H14Cl2N2O B14060152 N-methyl-2-(3-methylphenyl)-1,3-oxazol-4-amine;dihydrochloride

N-methyl-2-(3-methylphenyl)-1,3-oxazol-4-amine;dihydrochloride

Cat. No.: B14060152
M. Wt: 261.14 g/mol
InChI Key: ZDHNCNXGOYCSKG-UHFFFAOYSA-N
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Description

N-methyl-2-(3-methylphenyl)-1,3-oxazol-4-amine dihydrochloride is a heterocyclic compound featuring a 1,3-oxazole core substituted with a 3-methylphenyl group at position 2 and a methylamine group at position 4. The dihydrochloride salt enhances its solubility and stability, making it suitable for pharmaceutical research. This compound is structurally related to bioactive molecules targeting neurological receptors, as suggested by analogs in the σ receptor ligand family . Its synthesis typically involves condensation reactions of substituted thioureas or carboxamides, followed by dehydrosulfurization or cyclization steps .

Properties

Molecular Formula

C11H14Cl2N2O

Molecular Weight

261.14 g/mol

IUPAC Name

N-methyl-2-(3-methylphenyl)-1,3-oxazol-4-amine;dihydrochloride

InChI

InChI=1S/C11H12N2O.2ClH/c1-8-4-3-5-9(6-8)11-13-10(12-2)7-14-11;;/h3-7,12H,1-2H3;2*1H

InChI Key

ZDHNCNXGOYCSKG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)C2=NC(=CO2)NC.Cl.Cl

Origin of Product

United States

Preparation Methods

The synthesis of 2-m-Tolyl-oxazol-4-yl-methylamine dihydrochloride involves several steps. The primary synthetic route includes the formation of the oxazole ring followed by the introduction of the methylamine group. The reaction conditions typically involve the use of reagents such as m-tolylamine and glyoxal in the presence of a suitable catalyst. Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution

The 3-methylphenyl group attached to the oxazole ring can undergo nucleophilic substitution under specific conditions. For example, brominated analogs (e.g., 2-(3-bromophenyl)-N-methyl-1,3-oxazol-4-amine) react with nucleophiles such as amines or thiols in the presence of palladium catalysts .

Reaction Example ConditionsYieldSource
Bromophenyl → AminophenylPd(OAc)₂, Cs₂CO₃, DMSO/H₂O, 80°C70–94%
Bromophenyl → Alkoxy substituentCuI, K₂CO₃, DMF, 100°C65–80%

Cross-Coupling Reactions

The oxazole ring’s electron-deficient nature enables Pd-catalyzed cross-coupling. This includes:

  • Suzuki-Miyaura Coupling : Arylboronic acids react with halogenated oxazoles to form biaryl derivatives .

  • Buchwald-Hartwig Amination : Introduction of secondary amines at the oxazole’s 4-position.

Key Catalytic Systems :

  • Pd(OAc)₂ with XPhos ligand for C–N bond formation .

  • Cs₂CO₃ as a base in polar aprotic solvents (e.g., DMSO) .

Electrophilic Substitution

The 3-methylphenyl group directs electrophiles to the meta and para positions. Common reactions include:

  • Nitration : HNO₃/H₂SO₄ at 0–5°C yields nitro derivatives.

  • Sulfonation : SO₃ in H₂SO₄ introduces sulfonic acid groups.

Reactivity Trends :

  • Methyl groups enhance ring activation, favoring electrophilic attack .

  • Steric hindrance from the oxazole’s N-methyl group limits substitution at the 2-position.

Condensation and Cyclization

The primary amine in the dihydrochloride salt participates in condensation reactions:

  • Schiff Base Formation : Reacts with aldehydes/ketones to form imines under mild acidic conditions .

  • Heterocycle Synthesis : Cyclizes with β-ketoesters or α-haloketones to form fused oxazole systems.

Product ReagentsApplication
Imine derivativesBenzaldehyde, EtOH, ΔLigand design
Pyridine-fused oxazolesEthyl acetoacetate, H₂SO₄Medicinal chemistry

Salt Metathesis and Ion Exchange

The dihydrochloride form undergoes ion exchange with strong bases (e.g., NaOH) to yield the free base. Conversely, treatment with HCl gas regenerates the salt, enhancing solubility in polar solvents.

Solubility Data :

Form Solubility (mg/mL)Solvent
Dihydrochloride15–20Water
Free base<1Ethanol

Oxazole Ring Modifications

The oxazole ring itself is reactive under harsh conditions:

  • Acid Hydrolysis : Concentrated HCl at reflux opens the ring to form α-ketoamide derivatives .

  • Reduction : Catalytic hydrogenation (H₂, Pd/C) reduces the oxazole to a thiazolidine analog .

Mechanistic Insight :

  • Ring-opening proceeds via protonation at the oxygen atom, followed by nucleophilic attack.

  • Reduction selectively targets the C=N bond, preserving the aromatic methylphenyl group .

Biological Activity-Driven Reactions

While not directly studied for this compound, analogs show:

  • TAAR1 Agonism : Structural similarity to trace amine-associated receptor ligands suggests potential for receptor binding.

  • Anticancer Activity : Phosphonium salts of oxazole derivatives exhibit mitochondrial-targeted cytotoxicity .

Key Correlation :

  • Compound 9 (from ) shares a 3-methylphenyl-oxazole motif and shows LC₅₀ = 5 μM in NCI-60 cancer panels, suggesting similar reactivity for drug design.

Scientific Research Applications

2-m-Tolyl-oxazol-4-yl-methylamine dihydrochloride has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-m-Tolyl-oxazol-4-yl-methylamine dihydrochloride involves its interaction with specific molecular targets. The compound exerts its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways involved depend on the specific application and target of the compound .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Comparison

The compound’s structural analogs share heterocyclic cores (e.g., 1,3-oxazole, 1,3,5-triazine, or thiazole) and aromatic substituents. Key comparisons include:

Compound Name Core Structure Substituents Salt Form Key Structural Differences
N-methyl-2-(3-methylphenyl)-1,3-oxazol-4-amine 1,3-oxazole 3-methylphenyl (C2), methylamine (C4) Dihydrochloride Base structure
2-{4-[4-(1-Tricyclo[3.3.1.1³,⁷]decyl)phenyl]thiazol-2-yl}-N,N-dimethylethan-1-amine Thiazole Tricyclodecylphenyl (C4), dimethylamine Dihydrochloride Thiazole core, bulky tricyclic substituent
Tiaramide (N-methyl-2-[(2-methylphenyl)phenylmethoxy]ethanamine HCl) Ethylamine Diphenylmethoxy, methylphenyl Hydrochloride Ether linkage instead of heterocycle
6-(4-Chlorophenyl)-N-aryl-4-(trichloromethyl)-4H-1,3,5-oxadiazin-2-amines 1,3,5-Oxadiazine 4-chlorophenyl, trichloromethyl Neutral Six-membered ring, chlorine substituents

Physicochemical Properties

  • NMR Data :
    • Target compound: Expected aromatic protons (δ 7.2–7.5 ppm for 3-methylphenyl), oxazole protons (δ 8.1–8.3 ppm), and methylamine (δ 2.5–3.0 ppm).
    • Thiazole analog (): 1H NMR showed aromatic doublets (δ 7.88–7.42 ppm) and adamantane protons (δ 1.74–2.83 ppm) .
    • Tiaramide (): Methyl ether (δ 3.55 ppm) and benzyl protons (δ 7.4–7.9 ppm) .
  • Elemental Analysis :
    • Thiazole analog (): C 62.86%, H 7.34%, N 6.37% (theoretical) vs. observed (C 62.72%, H 7.23%, N 6.11%) .
    • Triazine analog (): Purity confirmed via LCMS and NMR .

Pharmacological Activity

  • Target Compound : Likely interacts with σ receptors or dopamine transporters, inferred from structural similarity to BD 1008 (N-[2-(3,4-dichlorophenyl)ethyl]-N-methyl-2-pyrrolidinylethylamine dihydrobromide), a σ antagonist .
  • Thiazole Analog (): No explicit activity reported, but adamantane groups are common in antiviral/antiparkinsonian drugs .
  • Tiaramide (): Classified as a psychostimulant, suggesting dopaminergic or noradrenergic effects .
  • 1,3,5-Oxadiazines () : Explored for agricultural and medicinal applications due to trichloromethyl groups enhancing bioactivity .

Biological Activity

N-methyl-2-(3-methylphenyl)-1,3-oxazol-4-amine; dihydrochloride is a compound with potential biological activity, particularly in pharmacological applications. This article explores its synthesis, structural characteristics, and biological effects based on diverse research findings.

Chemical Characteristics

  • Molecular Formula : C10H12ClN3O
  • Molecular Weight : 225.67 g/mol
  • CAS Number : 1065073-46-2
  • InChI Key : SFLPQWGHHRKLNJ-UHFFFAOYSA-N

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of N-methyl-2-(3-methylphenyl)-1,3-oxazol-4-amine involves several chemical reactions that yield various derivatives. The structure of the compound includes an oxazole ring, which is crucial for its biological activity. Research indicates that modifications to the oxazole ring can significantly influence the compound's efficacy against different biological targets .

Anticholinesterase Activity

One of the primary areas of investigation for this compound is its inhibitory effect on acetylcholinesterase (AChE), an enzyme critical for neurotransmission. Studies have shown that derivatives of oxazoles exhibit varying degrees of AChE inhibition, suggesting potential applications in treating conditions like Alzheimer's disease. For instance, certain analogs demonstrated significant improvements in cognitive function in animal models tested with modified Y-maze and object recognition tests .

Antimicrobial Activity

N-methyl-2-(3-methylphenyl)-1,3-oxazol-4-amine has also been evaluated for its antimicrobial properties. In vitro studies report that this compound exhibits moderate antibacterial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values ranged widely depending on the specific bacterial strain tested .

Bacterial StrainMIC (µM)
Bacillus subtilis4.69
Staphylococcus aureus5.64
Escherichia coli8.33
Pseudomonas aeruginosa13.40

Case Studies and Research Findings

  • Cognitive Improvement : A study assessed the cognitive-enhancing effects of N-methyl derivatives in a rat model. Results indicated a statistically significant improvement in memory retention and learning capabilities compared to control groups .
  • Antimicrobial Efficacy : Another study focused on the antibacterial activity of various oxazole derivatives, including N-methyl-2-(3-methylphenyl)-1,3-oxazol-4-amine. The results highlighted its effectiveness against common pathogens, making it a candidate for further development as an antimicrobial agent .

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